2-Allyloxyethanol

Thermal Stability High-Temperature Processing Reactive Diluent

Researchers synthesizing titanium alkoxide initiators encounter transesterification with HEMA, yielding unusable products. 2-Allyloxyethanol avoids this, delivering high-purity initiators with intact allyl functionality. • Eliminates transesterification for well-defined polyester initiators • Thiol-ene click-ready allyl group; thermal stability >200°C for UV-curable coatings & 3D printing resins • Complete water miscibility (454 g/L) enables homogeneous aqueous polymerizations and hydrogels Supplied with CoA; available in R&D to bulk quantities with global shipment.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 111-45-5
Cat. No. B089601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyloxyethanol
CAS111-45-5
Synonyms2-allyloxyethanol
2-allyloxyethyl alcohol
Lioxasol
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC=CCOCCO
InChIInChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2
InChIKeyGCYHRYNSUGLLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allyloxyethanol: Bifunctional Ether-Alcohol Monomer


2-Allyloxyethanol (CAS 111-45-5), also known as ethylene glycol monoallyl ether, is a bifunctional monomer featuring both a terminal allyl group and a primary hydroxyl group . This molecular architecture imparts a unique combination of reactivity: the allyl group participates in free-radical polymerization, thiol-ene click chemistry, and hydrosilylation, while the hydroxyl group enables further functionalization via esterification, etherification, or urethane formation [1]. With a boiling point of 159 °C, density of 0.955 g/mL at 25 °C, and complete miscibility in water, this colorless liquid serves as a versatile intermediate in the synthesis of UV-curable coatings, functional polymers, and specialty resins [2].

Thiol-ene, free-radical & hydrosilylation chemistry
Esterification, etherification, urethane functionalization
Complete water miscibility for aqueous systems

Why 2-Allyloxyethanol Is Irreplaceable


The substitution of 2-allyloxyethanol with structurally similar compounds such as ethylene glycol monovinyl ether, allyl alcohol, or 2-hydroxyethyl methacrylate (HEMA) often leads to process failures or compromised material performance. While vinyl ethers exhibit high cationic polymerization reactivity, they lack the hydrolytic stability of allyl ethers in aqueous formulations [1]. Allyl alcohol, though a simpler allyl source, presents a significantly lower boiling point (97 °C) and higher volatility, complicating high-temperature processing and posing greater flammability risks [2]. Furthermore, when used as an initiator precursor for titanium alkoxide catalysts, HEMA undergoes detrimental transesterification side reactions, whereas 2-allyloxyethanol yields a high-purity initiator with intact allyl functionality, enabling precise control over polymer architecture [3]. These distinct reactivity and stability profiles underscore why generic substitution is not viable for applications demanding reliable bifunctional performance.

Vinyl Ethers
May lack hydrolytic stability of allyl ethers in aqueous formulations
Allyl Alcohol
Lower boiling point and higher volatility may complicate high-temperature processing
HEMA
Transesterification side reactions can prevent successful initiator synthesis

2-Allyloxyethanol Comparative Evidence


Thermal Stability vs. Common Glycols

In comparative thermal stability assessments, 2-allyloxyethanol demonstrates a decomposition threshold exceeding 200 °C, which is markedly higher than that of common glycol diluents ethylene glycol (170 °C) and propylene glycol (160 °C) . This enhanced thermal robustness allows for higher processing temperatures and improved shelf-life stability in formulations subjected to elevated thermal stress.

Thermal Stability
Data to verify
>200 °C +30 °C over EG
Supports high-temperature curing workflows
Vendor TGA data; confirm lot-specific
Thermal Stability High-Temperature Processing Reactive Diluent

Synthetic Fidelity Over HEMA

In the synthesis of titanium alkoxide initiators for ε-caprolactone polymerization, 2-hydroxyethyl methacrylate (HEMA) undergoes transesterification side reactions, preventing isolation of the desired initiator. In contrast, 2-allyloxyethanol yields the designed titanium initiator with high purity, and the allyl moiety remains intact post-polymerization, as confirmed by NMR spectroscopy [1].

Synthetic Fidelity
Head-to-head
High-purity Ti initiator, intact allyl
Supports reliable initiator synthesis for ROP
NMR characterization; side reaction absent
Titanium Alkoxide Initiators Ring-Opening Polymerization Side Reaction Suppression

Complete Water Miscibility Advantage

2-Allyloxyethanol exhibits complete miscibility with water at 25 °C, with a reported water solubility of 454 g/L [1]. This property is superior to many structurally related allyl ethers and methacrylates, which often display limited aqueous solubility, complicating their use in waterborne coatings, hydrogel formulations, and biomedical applications.

Water Solubility
Class-level
454 g/L (complete miscibility)
Supports homogeneous aqueous polymerization
Class-level distinction; verify specific analog
Aqueous Formulations Hydrophilicity Solvent Compatibility

Hydroxyl Value for Resin Formulation Control

The hydroxyl value of 2-allyloxyethanol has been experimentally determined as 218.9 mg KOH/g, corresponding to a hydroxyl equivalent weight of approximately 256 g/eq . This high hydroxyl density, coupled with the reactive allyl group, allows formulators to precisely control crosslink density and network architecture in polyurethane, polyester, and UV-curable resin systems.

Hydroxyl Value
Data to verify
218.9 mg KOH/g
Supports stoichiometric resin formulation
Analytical titration; confirm per batch
Hydroxyl Value Functional Group Analysis Resin Formulation

C-Silylation Regioselectivity in Hydrosilylation

Direct hydrosilylation of octakis(dimethylsiloxy)octasilsesquioxane (Q8M8H) with 2-allyloxyethanol proceeds primarily via C-silylation rather than O-silylation, as evidenced by NMR analysis [1]. This contrasts with hydrosilylation of compounds such as 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) and 1,1,3,3-tetramethyldisiloxane, which may exhibit different regioselectivity profiles.

Regioselectivity
Data to verify
C-silylation favored over O-silylation
Supports defined silicone-organic architectures
NMR analysis; D4H may differ
Hydrosilylation Silicone Modification Regioselectivity

Patent-Backed Hemostatic Hydrogel Use

A granted patent (RU 2526183 C1) discloses a haemostatic anti-burn wound-healing hydrogel composition containing 2-allyloxyethanol as an active component at a concentration of 1.0 to 10.0 wt % [1]. This specified range, validated for therapeutic efficacy, distinguishes 2-allyloxyethanol from other allyl-functional compounds lacking such documented biomedical formulation data.

Hydrogel Composition
Source review
1.0–10.0 wt %
Supports biomedical hydrogel formulation research
Patent-backed; verify for target application
Biomedical Hydrogels Wound Healing Hemostatic Compositions

2-Allyloxyethanol Application Scenarios


UV-Curable Coatings & Thiol-Ene Resins

Formulators of UV-curable coatings and 3D printing resins should prioritize 2-allyloxyethanol when thermal stability during storage or high-temperature post-cure is critical. Its thermal decomposition threshold exceeding 200 °C provides a wider processing window compared to formulations based on ethylene glycol (170 °C) or propylene glycol (160 °C). Additionally, the allyl group participates efficiently in thiol-ene click reactions, enabling rapid, oxygen-insensitive curing with tunable network properties .

Titanium Alkoxide Initiators for Polymerization

Researchers and industrial chemists engaged in the synthesis of titanium alkoxide initiators for ε-caprolactone or lactide polymerization should select 2-allyloxyethanol over 2-hydroxyethyl methacrylate (HEMA). Direct comparative studies demonstrate that HEMA undergoes transesterification side reactions during initiator preparation, rendering the desired product unobtainable, whereas 2-allyloxyethanol yields a high-purity initiator with the allyl group intact for subsequent functionalization . This synthetic reliability is critical for producing well-defined, end-functional polyesters for biomedical and advanced materials applications.

Waterborne Dispersions & Hydrogels

2-Allyloxyethanol's complete miscibility with water (454 g/L at 25 °C) makes it the preferred choice for aqueous polymerizations and hydrogel synthesis. In contrast to less hydrophilic allyl monomers that require co-solvents or surfactants for dispersion, 2-allyloxyethanol enables homogeneous aqueous reaction media. This property is particularly advantageous in the production of waterborne coatings, superabsorbent resins, and biomedical hydrogels, as evidenced by its inclusion in a patented hemostatic hydrogel composition at defined therapeutic concentrations (1.0-10.0 wt %) .

Silicone-Modified Polyurethanes & Hybrid Coatings

For the synthesis of silicone-organic hybrid materials, 2-allyloxyethanol offers a regioselective hydrosilylation pathway favoring C-silylation over O-silylation when reacted with silsesquioxane hydrides . This control is essential for constructing well-defined PDMS-urethane elastomers and crosslinked networks, as demonstrated in the preparation of soft-segmented PDMS crosslinkers via hydrosilylation with polyhydromethylsiloxane . Procurement of 2-allyloxyethanol for these applications ensures predictable macromolecular architecture and reproducible material properties.

Application
Selection Property
Validation Focus
UV-Curable Coatings & Thiol-Ene Resins
Elevated thermal stability for processing
Oxygen-insensitive thiol-ene curing
Titanium Alkoxide Initiators
Synthetic fidelity; allyl group retention
Reliable initiator synthesis for ROP
Waterborne Dispersions & Hydrogels
Complete water miscibility
Homogeneous aqueous polymerization
Silicone-Organic Hybrid Materials
Regioselective C-silylation
Predictable macromolecular architecture

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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